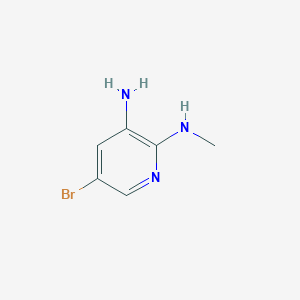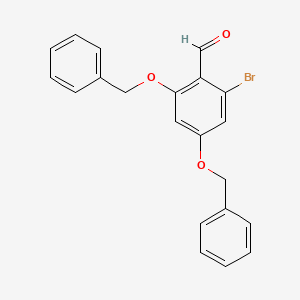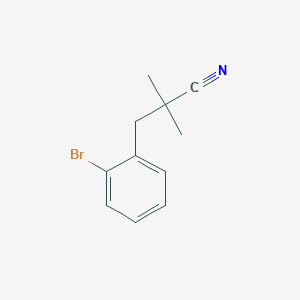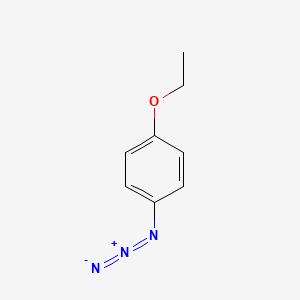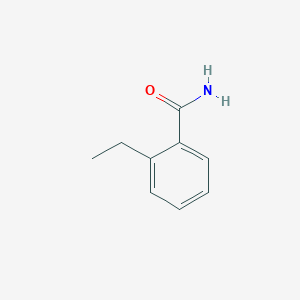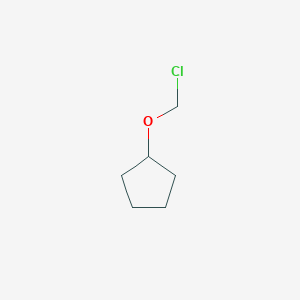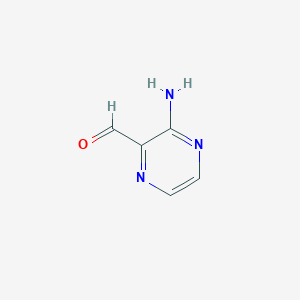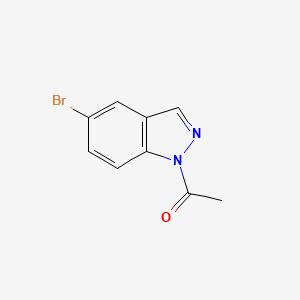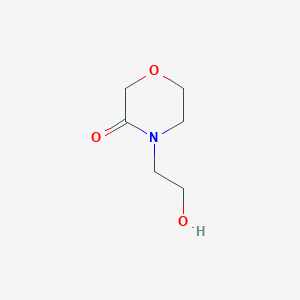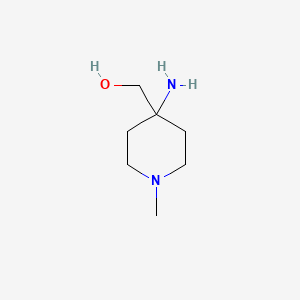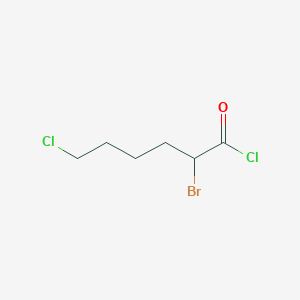
2-Benzyloxy-3-bromopyridine
Descripción general
Descripción
2-Benzyloxy-3-bromopyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alpha-Pyridylation of Chiral Amines
- Application : Alpha-pyridylation technique for chiral amines using urea coupling, lithiation, and rearrangement.
- Significance : Generation of quaternary stereogenic centers with high enantioselectivity.
- Details : Involves palladium-catalyzed coupling with bromopyridines, leading to stereospecific and regiospecific transfer of the pyridyl group (Clayden & Hennecke, 2008).
Synthesis of 2-Substituted Piperazines
- Application : Synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives.
- Details : Achieved by direct alkylation with corresponding halides and diastereoselective substitution (Micouin et al., 1994).
Grignard Reaction for Pyridine Derivatives
- Application : Synthesis of various pyridine derivatives via Grignard reaction.
- Details : Reaction of bromopyridines with magnesium and other reagents, forming compounds like phenylmethyl-(2-pyridyl)-carbinol (Proost & Wibaut, 1940).
Benzylation of Alcohols
- Application : Conversion of alcohols to benzyl ethers using a stable, neutral organic salt.
- Details : The process involves warming and yields a wide range of alcohols (Poon & Dudley, 2006).
Synthesis of N-Aryl Uracils and Hypoxanthines
- Application : Synthesis of 3-(2-pyridinyl)uracil and 1-(2-pyridinyl)hypoxanthines.
- Details : Reaction of 1-benzyluracils with iodobenzene and bromopyridine in specific conditions (Maruyama et al., 1999).
Synthesis of Water-Soluble Phthalocyanines
- Application : Synthesis of new phthalocyanines containing pyridinium hydrochloride fragments.
- Details : Reaction of substituted phthalocyanines with bromopyridine, leading to water-soluble salts with distinct spectroscopic properties (Tolbin & Tomilova, 2007).
Structural Studies of Benzyloxy-Nitropyridine
- Application : Experimental and theoretical investigation of the structure of 3-benzyloxy-2-nitropyridine.
- Details : X-ray crystallography and computational methods reveal detailed structural insights (Sun et al., 2012).
Synthesis of Arylboronic Acids
- Application : Efficient preparation of 3-pyridylboronic acid from bromopyridines.
- Details : This protocol involves lithium-halogen exchange and has implications in arylboronic acid synthesis (Li et al., 2002).
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Benzyloxy-3-bromopyridine likely acts as an electrophile. The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . The bromine atom on the this compound molecule is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound participates in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction This can lead to the synthesis of various organic compounds
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and pH, can also impact the reaction’s efficiency .
Safety and Hazards
The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPHGSYVPJXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563270 | |
| Record name | 2-(Benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-49-4 | |
| Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

